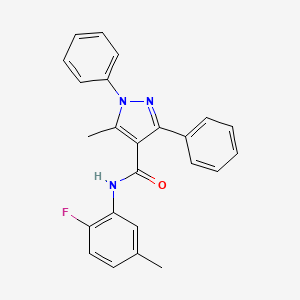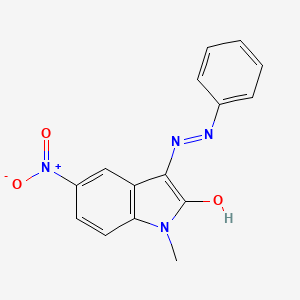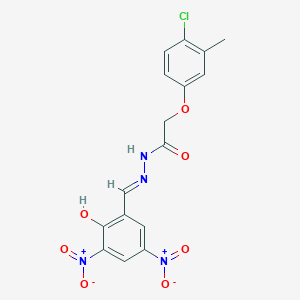
N-(2-fluoro-5-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, commonly known as FMPP, is a synthetic compound with potential applications in the field of medicinal chemistry. FMPP has gained significant attention due to its ability to inhibit the activity of a specific enzyme, which is involved in the development of various diseases.
Mechanism of Action
FMPP inhibits the activity of COX-2 and FAAH by binding to their active sites. The inhibition of COX-2 results in the reduction of prostaglandin synthesis, which is responsible for the development of inflammation and pain. The inhibition of FAAH results in the increase of endocannabinoid levels, which are responsible for the regulation of various physiological processes, including pain, mood, and appetite.
Biochemical and Physiological Effects:
FMPP has been found to have various biochemical and physiological effects. FMPP has been found to reduce inflammation, pain, and cancer cell proliferation in animal models. FMPP has also been found to improve neurological function and reduce anxiety and depression in animal models.
Advantages and Limitations for Lab Experiments
FMPP has several advantages and limitations for lab experiments. One advantage is that FMPP is a potent and selective inhibitor of COX-2 and FAAH, which makes it a valuable tool for studying the role of these enzymes in disease development. One limitation is that FMPP has a relatively short half-life, which makes it difficult to use in long-term experiments.
Future Directions
There are several future directions for the research on FMPP. One direction is to investigate the potential therapeutic applications of FMPP in the treatment of various diseases, including inflammation, pain, and neurological disorders. Another direction is to develop more potent and selective inhibitors of COX-2 and FAAH based on the structure of FMPP. Additionally, the development of new synthetic methods for the production of FMPP could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, FMPP is a synthetic compound with potential applications in the field of medicinal chemistry. FMPP has been found to inhibit the activity of COX-2 and FAAH, which are involved in the development of various diseases. FMPP has various biochemical and physiological effects, including the reduction of inflammation, pain, and cancer cell proliferation. FMPP has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Synthesis Methods
FMPP can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-fluoro-5-methylphenylhydrazine with 1,3-diphenyl-1H-pyrazol-5-ol, which results in the formation of 2-fluoro-5-methylphenyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. The second step involves the reaction of the intermediate product with acetic anhydride, which results in the formation of FMPP.
Scientific Research Applications
FMPP has potential applications in the field of medicinal chemistry due to its ability to inhibit the activity of a specific enzyme, which is involved in the development of various diseases. FMPP has been found to be effective in inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the development of inflammation, pain, and cancer. FMPP has also been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the development of various neurological disorders.
properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O/c1-16-13-14-20(25)21(15-16)26-24(29)22-17(2)28(19-11-7-4-8-12-19)27-23(22)18-9-5-3-6-10-18/h3-15H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWNBMZHWXKPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)

![3-{2-[4-(5-chloro-2-pyridinyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6089388.png)

![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)

![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)
![4-[(2,2-dimethylhydrazino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6089445.png)